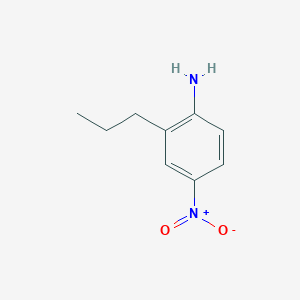![molecular formula C18H36O2Si B8482723 9-Dodecyn-2-ol, 12-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- CAS No. 100991-27-3](/img/structure/B8482723.png)
9-Dodecyn-2-ol, 12-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-
Overview
Description
9-Dodecyn-2-ol, 12-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- is a chemical compound that features a silyl ether functional group. This compound is often used in organic synthesis due to its stability and reactivity. The presence of the silyl ether group makes it a valuable intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Dodecyn-2-ol, 12-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- typically involves the protection of hydroxyl groups using tert-butyl(dimethyl)silyl chloride. The reaction is carried out in the presence of a base such as imidazole or pyridine, which facilitates the formation of the silyl ether. The reaction conditions usually involve anhydrous solvents like dichloromethane or tetrahydrofuran to prevent hydrolysis of the silyl ether.
Industrial Production Methods
In an industrial setting, the production of 9-Dodecyn-2-ol, 12-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for the addition of reagents and monitoring of reaction parameters is common in industrial production.
Chemical Reactions Analysis
Types of Reactions
9-Dodecyn-2-ol, 12-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the alkyne group to alkenes or alkanes.
Substitution: The silyl ether group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride are typical reducing agents.
Substitution: Reagents like tetrabutylammonium fluoride can be used to remove the silyl protecting group.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of alcohols or other substituted derivatives.
Scientific Research Applications
9-Dodecyn-2-ol, 12-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Potential use in the development of pharmaceuticals and drug delivery systems.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 9-Dodecyn-2-ol, 12-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- involves its reactivity as a silyl ether. The silyl group provides steric protection to the hydroxyl group, allowing selective reactions at other sites in the molecule. The compound can undergo deprotection under specific conditions, revealing the hydroxyl group for further chemical transformations.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyldimethylsilyloxyacetaldehyde
- tert-Butyldimethylsilyloxypropan-2-ol
Uniqueness
9-Dodecyn-2-ol, 12-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- is unique due to its specific structure, which combines a silyl ether with an alkyne group. This combination provides unique reactivity and stability, making it a valuable intermediate in organic synthesis.
Properties
CAS No. |
100991-27-3 |
|---|---|
Molecular Formula |
C18H36O2Si |
Molecular Weight |
312.6 g/mol |
IUPAC Name |
12-[tert-butyl(dimethyl)silyl]oxydodec-9-yn-2-ol |
InChI |
InChI=1S/C18H36O2Si/c1-17(19)15-13-11-9-7-8-10-12-14-16-20-21(5,6)18(2,3)4/h17,19H,7-9,11,13-16H2,1-6H3 |
InChI Key |
BCTXTEIFSIJAFR-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCCCCCC#CCCO[Si](C)(C)C(C)(C)C)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![9-bromo-8-methoxy-6-methylthieno[2,3-c]quinolin-4(5H)-one](/img/structure/B8482690.png)




![4-[1,3]Dioxolan-2-yl-2-iodo-6-methoxy-phenol](/img/structure/B8482707.png)


